Ethyl 2-(cyclopentylamino)acetate
Overview
Description
Ethyl 2-(cyclopentylamino)acetate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes a cyclopentylamino group attached to an ethyl acetate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopentylamino)acetate typically involves the reaction of cyclopentylamine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopentylamino)acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted ethyl derivatives.
Scientific Research Applications
Ethyl 2-(cyclopentylamino)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclopentylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(cyclopentylamino)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(cyclohexylamino)acetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
This compound is unique due to its specific combination of the cyclopentylamino group and ethyl acetate moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(cyclopentylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-10-8-5-3-4-6-8/h8,10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUXHDGZWNYWNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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